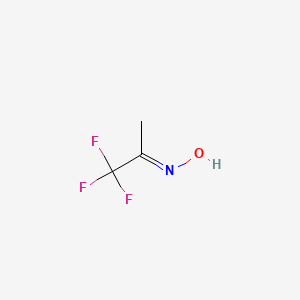

(NE)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

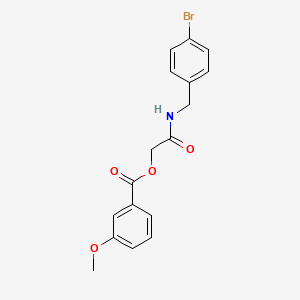

(NE)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine is a chemical compound with the molecular formula C3H4F3NO . It is offered by various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The molecular weight of this compound is 127.07 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . For detailed property data, it is recommended to refer to material safety data sheets (MSDS) or other specialized chemical resources.Applications De Recherche Scientifique

Development of Novel Fluorescence Probes for Reactive Oxygen Species Detection

Research by Setsukinai et al. (2003) led to the development of novel fluorescence probes, namely HPF and APF, for detecting highly reactive oxygen species (hROS). These probes can selectively identify hROS and are instrumental in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Alzheimer's Disease Research Using Fluorinated Derivatives

Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This method is a noninvasive technique that aids in diagnostic assessment and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Exploration in Living Polymerization

Vayaboury et al. (2004) conducted a study on the polymerization of Ne-trifluoroacetyl-L-lysine N-carboxyanhydride, demonstrating the feasibility of living polymerization at low temperatures. This research is significant for synthesizing living polypeptides via primary amine-initiated polymerization (Vayaboury et al., 2004).

Synthesis and Application in Organic Chemistry

Legault and Charette (2003) reported an efficient synthesis method for O-(2,4-dinitrophenyl)hydroxylamine, demonstrating its use in various organic syntheses, particularly in creating polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (NE)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine involves the reaction of (NE)-N-hydroxypropanamide with 1,1,1-trifluoroacetone in the presence of a base to form the desired product.", "Starting Materials": [ "(NE)-N-hydroxypropanamide", "1,1,1-trifluoroacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve (NE)-N-hydroxypropanamide in a suitable solvent (e.g. ethanol).", "Step 2: Add 1,1,1-trifluoroacetone to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid byproduct and promote the formation of the desired product.", "Step 4: Extract the product with a suitable solvent (e.g. diethyl ether) and purify by column chromatography or recrystallization." ] } | |

Numéro CAS |

431-40-3 |

Formule moléculaire |

C3H4F3NO |

Poids moléculaire |

127.07 g/mol |

Nom IUPAC |

(NZ)-N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C3H4F3NO/c1-2(7-8)3(4,5)6/h8H,1H3/b7-2- |

Clé InChI |

QBGAUYNVSUJLTH-UQCOIBPSSA-N |

SMILES isomérique |

C/C(=N/O)/C(F)(F)F |

SMILES |

CC(=NO)C(F)(F)F |

SMILES canonique |

CC(=NO)C(F)(F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)

![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)

![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)